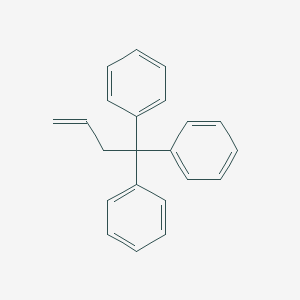
1,1-diphenylbut-3-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diphenylbut-3-enylbenzene is an organic compound with the molecular formula C22H20. It is also known by its systematic name, Benzene, 1,1’,1’'-(3-butenylidyne)tris-. This compound is characterized by the presence of three phenyl groups attached to the terminal carbon of a butene chain. It has a molecular weight of 284.39 g/mol, a melting point of 69.5-70.5 °C, and a boiling point of approximately 390.4 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-diphenylbut-3-enylbenzene can be synthesized through various organic reactions. One common method involves the reaction of triphenylmethane with butyllithium, followed by the addition of 1-bromo-2-butene. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-diphenylbut-3-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
1,1-Diphenylbut-3-enylbenzene serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, which are essential in developing new materials and chemicals.
Biology
Research indicates potential interactions with biological macromolecules. Studies have focused on its effects on cellular processes and molecular interactions, particularly regarding how the compound influences biological pathways through its structural components.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Industry
This compound finds utility in producing specialty chemicals and materials. Its unique chemical structure allows it to be used as an intermediate in synthesizing various industrial products.
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of using this compound as a precursor in synthesizing complex organic compounds. The research highlighted successful reactions leading to novel materials with desirable properties.
Case Study 2: Biological Interaction Studies
Research involving cell line assays showed that this compound interacts with specific proteins involved in cellular signaling pathways. The findings suggested that modifications to the compound could enhance its efficacy as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,1-diphenylbut-3-enylbenzene involves its interaction with various molecular targets. The phenyl groups can participate in π-π stacking interactions, while the butene chain can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene, 4,4-diphenyl-: Similar structure but with two phenyl groups instead of three.
1-Butene, 4-phenyl-: Contains only one phenyl group.
1,1-diphenylbut-3-enylbenzene: Unique due to the presence of three phenyl groups, which significantly influence its chemical properties and reactivity
Uniqueness
This compound is unique due to its three phenyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other butene derivatives and allows for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
16876-20-3 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI-Schlüssel |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
16876-20-3 |
Synonyme |
4,4,4-Triphenyl-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















